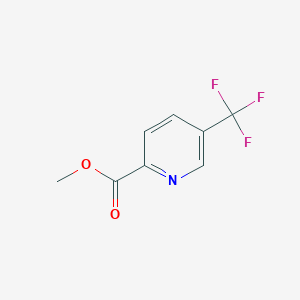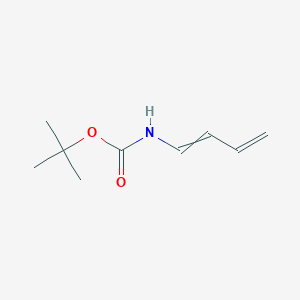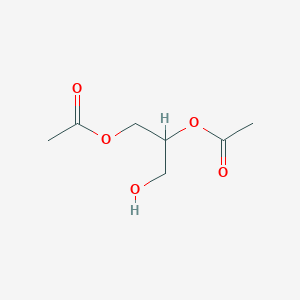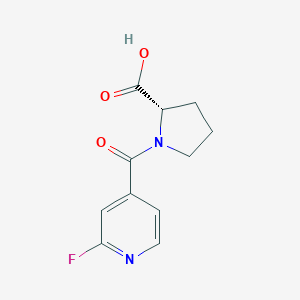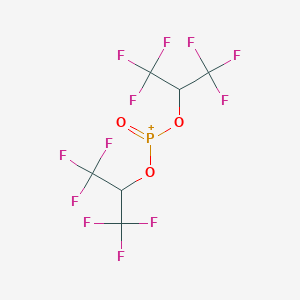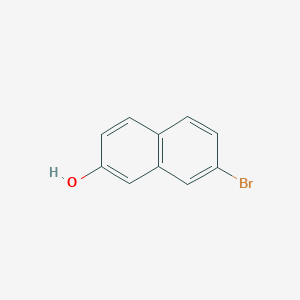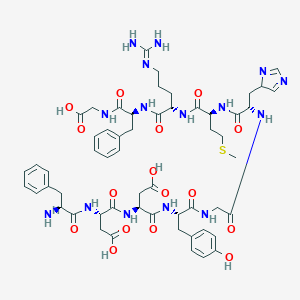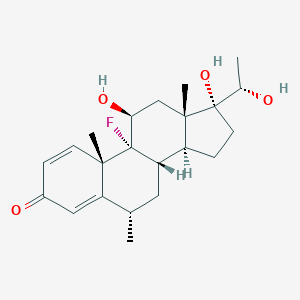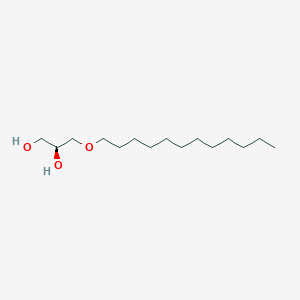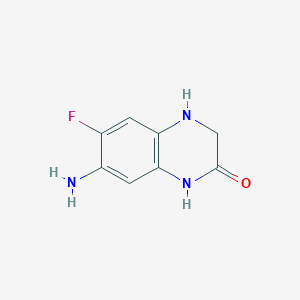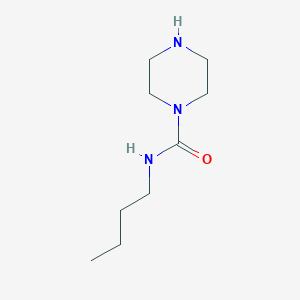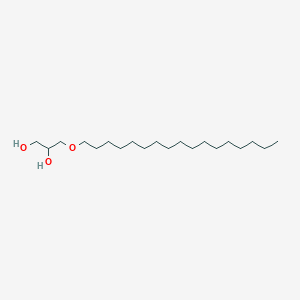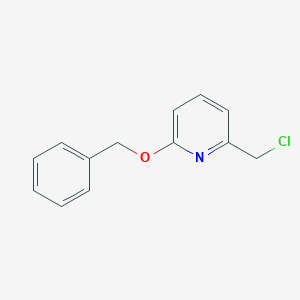
2-(Benzyloxy)-6-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-6-(chloromethyl)pyridine, also known as BCP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BCP is a heterocyclic compound that consists of a pyridine ring with a benzyl ether and a chloromethyl substituent. This compound has been found to possess a wide range of biological activities, making it a promising candidate for various research studies.
Mechanism Of Action
The mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine is still not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the body. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of cell growth and proliferation. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the activity of the fungal enzyme chitin synthase, which is responsible for the synthesis of chitin, a key component of the fungal cell wall.
Biochemical And Physiological Effects
2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for various research studies. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent. 2-(Benzyloxy)-6-(chloromethyl)pyridine has also been found to inhibit the growth of various fungi and bacteria, making it a potential antifungal and antibacterial agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Benzyloxy)-6-(chloromethyl)pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 2-(Benzyloxy)-6-(chloromethyl)pyridine is its relatively high cost, which can limit its use in large-scale experiments. Additionally, the toxicity of 2-(Benzyloxy)-6-(chloromethyl)pyridine at high concentrations can also be a limitation for some experiments.
Future Directions
There are several future directions for research on 2-(Benzyloxy)-6-(chloromethyl)pyridine, including the development of new drugs based on its biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to have promising anticancer, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs in these areas. Additionally, further research is needed to fully understand the mechanism of action of 2-(Benzyloxy)-6-(chloromethyl)pyridine and its potential applications in other areas of research.
Scientific Research Applications
2-(Benzyloxy)-6-(chloromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of medicinal chemistry, where 2-(Benzyloxy)-6-(chloromethyl)pyridine has been found to possess a wide range of biological activities. 2-(Benzyloxy)-6-(chloromethyl)pyridine has been reported to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
123926-27-2 |
|---|---|
Product Name |
2-(Benzyloxy)-6-(chloromethyl)pyridine |
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(chloromethyl)-6-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI Key |
BTLWFHKLUNCRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=N2)CCl |
synonyms |
2-(BENZYLOXY)-6-(CHLOROMETHYL)PYRIDINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
